molecular formula C8H8ClN3O3 B6351017 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride CAS No. 1993194-85-6

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride

Cat. No.: B6351017
CAS No.: 1993194-85-6
M. Wt: 229.62 g/mol
InChI Key: XXCAXUSQZNFOPV-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride is a compound that features a triazole ring and a furoic acid moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring, known for its biological activity, makes this compound a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride typically involves the reaction of 1H-1,2,4-triazole with a suitable furoic acid derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the triazole, followed by nucleophilic substitution with a furoic acid chloride. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoic acid moiety typically yields carboxylic acids, while reduction of the triazole ring can produce various triazoline derivatives .

Scientific Research Applications

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may inhibit enzyme activity or modulate receptor function. The furoic acid moiety can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride is unique due to the combination of the triazole ring and furoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3.ClH/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11;/h1-2,4-5H,3H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCAXUSQZNFOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C=NC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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